3-[(2,3-Dichlorophenoxy)methyl]benzoic acid
Overview
Description
“3-[(2,3-Dichlorophenoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 832740-95-1 . It has a molecular weight of 297.14 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H10Cl2O3/c15-11-5-2-6-12(13(11)16)19-8-9-3-1-4-10(7-9)14(17)18/h1-7H,8H2,(H,17,18) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Degradation by Microbial Action : Chlorinated derivatives of phenoxyacetic and benzoic acids, which include compounds similar to 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid, have been studied for their degradation by Aspergillus niger. This research is significant in understanding the biodegradation of such compounds in natural environments like water and soil (Shailubhai et al., 1983).
Detection in Water : The determination of chlorophenoxy acid herbicides in water, closely related to this compound, has been improved through methods involving in situ esterification, extraction, and gas chromatography-mass spectrometry. This research is crucial for environmental monitoring and pollution control (Catalina et al., 2000).
Enantioselectivity in Kinetic Resolution : Studies on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of racemic compounds structurally similar to this compound have been conducted. This research is important in the field of stereochemistry and pharmaceutical synthesis (Cipiciani et al., 1998).
Synthesis of Derivatives : Research has been conducted on the synthesis of dichloroisoeverninic acid, which shares structural similarities with this compound. Such studies are vital for the synthesis of novel compounds for various applications (Dornhagen & Scharf, 1985).
Role in Biosynthesis : Chloromethane, a gaseous natural product, has been shown to act as a methyl donor for biosynthesis of methyl esters of benzoic acid, which includes compounds related to this compound. This research provides insights into the role of such compounds in natural product biosynthesis (Harper et al., 1989).
Safety and Hazards
Properties
IUPAC Name |
3-[(2,3-dichlorophenoxy)methyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-5-2-6-12(13(11)16)19-8-9-3-1-4-10(7-9)14(17)18/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPYAKYXWINEQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261021 | |
Record name | 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601261021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-95-1 | |
Record name | 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832740-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601261021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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